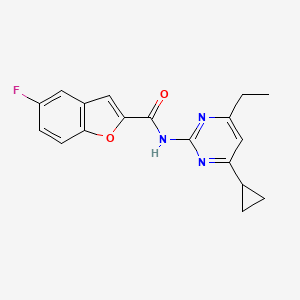
N-(4-Cyclopropyl-6-ethylpyrimidin-2-yl)-5-fluorobenzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Cyclopropyl-6-ethylpyrimidin-2-yl)-5-fluorobenzofuran-2-carboxamide is a synthetic compound known for its potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a cyclopropyl group, an ethylpyrimidinyl moiety, and a fluorobenzofuran carboxamide group. These structural features contribute to its distinct chemical properties and reactivity.
Métodos De Preparación
The synthesis of N-(4-Cyclopropyl-6-ethylpyrimidin-2-yl)-5-fluorobenzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as ethyl cyanoacetate and guanidine derivatives.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents like diazomethane or cyclopropylcarbinol.
Synthesis of the Benzofuran Moiety: The benzofuran ring can be constructed through a cyclization reaction involving a suitable phenol derivative and a carboxylic acid.
Coupling Reactions: The final step involves coupling the synthesized pyrimidine and benzofuran intermediates using coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
N-(4-Cyclopropyl-6-ethylpyrimidin-2-yl)-5-fluorobenzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the molecule.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of specific bonds within the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(4-Cyclopropyl-6-ethylpyrimidin-2-yl)-5-fluorobenzofuran-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(4-Cyclopropyl-6-ethylpyrimidin-2-yl)-5-fluorobenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit specific enzymes involved in key biological processes, leading to the disruption of metabolic pathways.
Binding to Receptors: The compound may bind to specific receptors on the cell surface or within the cell, modulating cellular signaling pathways.
Interference with DNA/RNA: It can interact with nucleic acids, affecting processes such as DNA replication and transcription.
The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.
Comparación Con Compuestos Similares
N-(4-Cyclopropyl-6-ethylpyrimidin-2-yl)-5-fluorobenzofuran-2-carboxamide can be compared with other similar compounds, such as:
Cyprodinil: A systemic fungicide with a similar pyrimidine structure but different substituents, used in agriculture to control fungal diseases.
Fluorobenzofuran Derivatives: Compounds with similar benzofuran structures but different functional groups, studied for their diverse biological activities.
Pyrimidine-Based Compounds: A broad class of compounds with pyrimidine rings, used in various fields including pharmaceuticals and agrochemicals.
Propiedades
Fórmula molecular |
C18H16FN3O2 |
|---|---|
Peso molecular |
325.3 g/mol |
Nombre IUPAC |
N-(4-cyclopropyl-6-ethylpyrimidin-2-yl)-5-fluoro-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C18H16FN3O2/c1-2-13-9-14(10-3-4-10)21-18(20-13)22-17(23)16-8-11-7-12(19)5-6-15(11)24-16/h5-10H,2-4H2,1H3,(H,20,21,22,23) |
Clave InChI |
PGZBJMCXDXWHRC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=NC(=N1)NC(=O)C2=CC3=C(O2)C=CC(=C3)F)C4CC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















